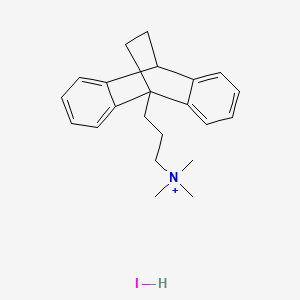

N-Dimethylmaprotilin Iodide

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C22H29IN+ |

|---|---|

Molecular Weight |

434.4 g/mol |

IUPAC Name |

trimethyl-[3-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)propyl]azanium;hydroiodide |

InChI |

InChI=1S/C22H28N.HI/c1-23(2,3)16-8-14-22-15-13-17(18-9-4-6-11-20(18)22)19-10-5-7-12-21(19)22;/h4-7,9-12,17H,8,13-16H2,1-3H3;1H/q+1; |

InChI Key |

OWHRMJZSLIJEEY-UHFFFAOYSA-N |

Canonical SMILES |

C[N+](C)(C)CCCC12CCC(C3=CC=CC=C31)C4=CC=CC=C24.I |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways Research for N Dimethylmaprotilin Iodide

Advanced Synthetic Approaches to N-Dimethylmaprotilin Iodide Derivatization

The derivatization of maprotiline (B82187) to its N-dimethyl quaternary ammonium (B1175870) iodide salt is a key synthetic transformation. Research in this area focuses on enhancing the efficiency, purity, and stereochemical control of the synthesis.

Exploration of Precursor Reactivity and Selectivity in Iodide Salt Formation

The primary precursor for the synthesis of this compound is maprotiline, a tetracyclic antidepressant containing a secondary amine which is first methylated to a tertiary amine before the final quaternization. wikipedia.orgnih.gov The key reactive site is the nitrogen atom of the tertiary amine, which acts as a nucleophile. The reagent of choice for this transformation is typically methyl iodide. masterorganicchemistry.comyale.edu

The reactivity of the tertiary amine precursor is influenced by several factors:

Nucleophilicity of the Nitrogen Atom: The lone pair of electrons on the nitrogen atom is responsible for its nucleophilic character. The surrounding alkyl groups of the tertiary amine can influence this nucleophilicity through inductive effects.

Steric Hindrance: Maprotiline is a sterically bulky molecule. wikipedia.org The accessibility of the nitrogen's lone pair to the incoming electrophile (the methyl group of methyl iodide) is a critical factor determining the reaction rate. Increased steric hindrance around the nitrogen atom can slow down the quaternization process. chemicalnote.comwikipedia.org

Leaving Group Ability: In the context of the alkylating agent, the iodide ion is an excellent leaving group, which facilitates the nucleophilic substitution reaction. organic-chemistry.org

The selectivity of the reaction is generally high for the formation of the quaternary ammonium salt, as tertiary amines readily react with alkyl halides like methyl iodide. masterorganicchemistry.compressbooks.pub However, the potential for side reactions, though minimal under optimized conditions, should be considered.

Stereochemical Control in this compound Synthesis and Analog Generation

Maprotiline itself is not chiral at the nitrogen atom. However, upon quaternization with a methyl group, the nitrogen atom in this compound becomes a stereogenic center, provided the three other substituents on the nitrogen are different. In the case of this compound, two of the substituents are methyl groups, so the nitrogen is not a stereocenter. However, if a different alkylating agent were used to generate an analog, a chiral nitrogen center could be formed.

For tertiary amines with a stereogenic nitrogen center, quaternization can proceed with dynamic kinetic resolution, where the rapidly interconverting enantiomers of the amine react to form a configurationally stable chiral ammonium ion. acs.org The stereochemical outcome of such SN2 reactions typically involves an inversion of configuration at the carbon atom of the alkyl halide, a phenomenon known as the Walden inversion. masterorganicchemistry.com However, in the formation of this compound, the stereochemistry is determined at the newly formed quaternary nitrogen center.

The generation of analogs with different alkyl groups on the nitrogen can be achieved by using other alkyl halides in the quaternization step. googleapis.com The principles of reactivity and optimization would be similar, although steric hindrance from bulkier alkyl groups would need to be considered. researchgate.net

Mechanistic Investigations of this compound Formation

Understanding the reaction mechanism is fundamental to controlling the synthesis of this compound.

Elucidation of Reaction Mechanisms in Quaternization Processes

The formation of this compound from maprotiline and methyl iodide proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. chemicalnote.commasterorganicchemistry.combyjus.com

The key steps of the SN2 mechanism are:

Nucleophilic Attack: The lone pair of electrons on the tertiary nitrogen atom of maprotiline acts as a nucleophile and attacks the electrophilic carbon atom of methyl iodide. This attack occurs from the side opposite to the leaving group (the iodide ion), in a "backside attack". masterorganicchemistry.com

Transition State: A high-energy transition state is formed where the nitrogen-carbon bond is partially formed, and the carbon-iodine bond is partially broken. The carbon atom at the center of the transition state is pentacoordinate and has a trigonal bipyramidal geometry. masterorganicchemistry.com

Product Formation: The carbon-iodine bond breaks completely, and the iodide ion is expelled as the leaving group. A new carbon-nitrogen bond is formed, resulting in the quaternary ammonium cation and the iodide anion. chemicalnote.com

Kinetic Studies of this compound Formation Pathways

Kinetic studies provide quantitative insights into the rate of a reaction and the factors that influence it. For the SN2 quaternization of a tertiary amine like maprotiline, the reaction is expected to follow second-order kinetics. chemicalnote.combyjus.com

The rate law for the reaction is given by:

Rate = k[Maprotiline][Methyl Iodide]

where:

Rate is the rate of the reaction.

k is the second-order rate constant.

[Maprotiline] is the concentration of maprotiline.

[Methyl Iodide] is the concentration of methyl iodide.

This means the reaction rate is directly proportional to the concentrations of both the tertiary amine and the alkyl halide. chemicalnote.comnih.gov

Factors influencing the rate constant (k) include:

Structure of the Amine: The steric bulk around the nitrogen atom significantly affects the rate. More sterically hindered amines will have a smaller rate constant. researchgate.net

Solvent: As discussed previously, polar aprotic solvents generally lead to a larger rate constant compared to protic or nonpolar solvents. acs.orgresearchgate.net

Temperature: The rate constant increases with temperature, following the Arrhenius equation.

Illustrative Data Table for Kinetic Studies:

The following table presents hypothetical kinetic data for the quaternization of a generic tertiary amine with methyl iodide in different solvents, illustrating the impact of the solvent on the rate constant. researchgate.netnih.gov

| Solvent | Rate Constant (k) (M⁻¹s⁻¹) at 25°C | Relative Rate |

| Dimethyl Sulfoxide (DMSO) | 5.0 x 10⁻³ | 100 |

| Acetonitrile | 2.5 x 10⁻³ | 50 |

| N,N-Dimethylformamide (DMF) | 2.0 x 10⁻³ | 40 |

| Acetone | 1.0 x 10⁻⁴ | 2 |

| Methanol (B129727) | 5.0 x 10⁻⁵ | 1 |

This table is for illustrative purposes and the data is not specific to the synthesis of this compound.

Green Chemistry Principles in this compound Synthesis Research

The application of green chemistry principles to the synthesis of pharmaceutical compounds like this compound is a growing area of research, aiming to reduce the environmental footprint of chemical manufacturing. researchgate.netwhiterose.ac.uk The focus is on developing more sustainable and efficient synthetic routes that minimize waste, use safer reagents and solvents, and reduce energy consumption. nih.govdoi.org

Development of Sustainable Synthetic Routes for this compound

Research into sustainable synthetic routes for this compound would logically target the key steps in its synthesis, from the creation of the maprotiline core to the final quaternization.

One area of focus is the Diels-Alder reaction used to construct the ethanoanthracene skeleton. Traditional methods often require harsh conditions, such as high pressure and temperature. mdpi.com Green chemistry approaches would explore the use of catalysts, potentially metal-based or organocatalysts, to enable the reaction to proceed under milder conditions, thus saving energy. nih.gov The choice of solvent is also critical. A patent for a novel synthesis of maprotiline suggests using a methanol solution of potassium hydroxide (B78521) as a condensing agent in the initial Michael addition step, which is described as safer and more suitable for industrial-scale production than using potassium metal in tert-butanol. google.com

For the N-methylation steps, traditional reagents like methyl iodide are effective but can be toxic. nih.gov Greener alternatives for N-methylation are actively being investigated. These include the use of dimethyl carbonate, which is a less toxic methylating agent, or catalytic methods using CO2 as a C1 source in the presence of a reducing agent. rsc.org Metal-catalyzed reductive amination using catalysts like ruthenium on carbon with formaldehyde (B43269) also presents a more sustainable option. nih.gov

The quaternization step itself, the Menshutkin reaction, can be optimized from a green chemistry perspective. While often performed in polar solvents, research into solvent-free conditions or the use of greener solvents like ionic liquids or water, where feasible, could reduce the environmental impact. wikipedia.org A continuous process for the quaternization of tertiary amines has been developed, which can be performed at moderate temperatures and pressures, often without the need for a solvent, leading to high product yields and fewer by-products. google.com

Below is a table comparing potential traditional and greener synthetic methods for the key steps in this compound synthesis.

| Synthetic Step | Traditional Method | Potential Greener Alternative | Green Chemistry Principle(s) Addressed |

| Core Skeleton Formation (Diels-Alder) | High temperature (150°C) and pressure (50 atm) with ethylene. chemicalbook.com | Catalytic reaction (e.g., Lewis acid catalysis) at lower temperature and pressure. | Energy Efficiency, Catalysis. |

| N-Methylation (Secondary to Tertiary Amine) | Use of potentially toxic methylating agents like methyl iodide. nih.gov | Reductive amination with formaldehyde using a reusable catalyst (e.g., Ru/C). nih.gov | Safer Chemicals, Catalysis, Atom Economy. |

| Quaternization (Tertiary Amine to Quaternary Salt) | Reaction with methyl iodide in a polar organic solvent. wikipedia.org | Continuous, solvent-free process under moderate pressure. google.com | Safer Solvents & Auxiliaries, Waste Prevention. |

Reduction of Environmental Impact in this compound Production

Key strategies to reduce the environmental impact include:

Solvent Selection and Reduction: Replacing hazardous solvents with greener alternatives is a primary goal. For example, a greener synthesis of the antidepressant bupropion (B1668061) involved substituting N-methylpyrrolidinone (NMP) and dichloromethane (B109758) (DCM) with the bio-based solvent Cyrene and ethyl acetate, respectively. whiterose.ac.uk Similar substitutions could be explored for the synthesis of this compound. The development of solvent-free reaction conditions, as seen in mechanochemical synthesis or continuous flow processes, would significantly reduce waste. google.comresearchgate.net

Catalysis: The use of catalysts is a cornerstone of green chemistry. Catalytic processes are often more selective, require less energy, and produce less waste compared to stoichiometric reactions. nih.gov For instance, employing reusable heterogeneous catalysts for hydrogenation or methylation steps simplifies product purification and reduces waste streams. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is crucial. Reductive amination, for example, can have a higher atom economy than methods involving protecting groups or leaving groups that end up as waste. organic-chemistry.org

Energy Efficiency: Employing methods like microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating. researchgate.netdoi.org Similarly, developing catalytic systems that allow reactions to occur at ambient temperature and pressure contributes to energy efficiency. rsc.org

Renewable Feedstocks: While the core of maprotiline is derived from anthracene (B1667546), which is typically fossil-fuel-based, future research could explore the synthesis of similar structural motifs from renewable bio-based feedstocks, although this represents a more long-term and fundamental research challenge. nih.govcookechem.com

The table below outlines potential environmental impact reduction strategies for the synthesis of this compound.

| Impact Area | Traditional Approach Concern | Green Chemistry Solution | Anticipated Outcome |

| Solvent Waste | Use of volatile and potentially toxic organic solvents. whiterose.ac.uk | Substitution with greener solvents (e.g., Cyrene, ethyl acetate); implementation of solvent-free conditions. whiterose.ac.ukgoogle.com | Reduced volume of hazardous waste, lower environmental persistence. |

| Reagent Toxicity | Use of hazardous reagents like bromine or highly toxic alkylating agents. nih.govwhiterose.ac.uk | Replacement with safer alternatives (e.g., N-bromosuccinimide for bromination, dimethyl carbonate for methylation). nih.govwhiterose.ac.uk | Improved worker safety and reduced environmental toxicity of waste streams. |

| Energy Consumption | Reactions requiring high heat and pressure. chemicalbook.com | Use of catalysis, microwave irradiation, or flow chemistry to enable milder reaction conditions. researchgate.netdoi.orggoogle.com | Lower energy costs and reduced carbon footprint of the manufacturing process. |

| By-product Formation | Low selectivity leading to a mixture of products and increased waste. | Development of highly selective catalytic reactions. nih.gov | Higher yield of the desired product, simplified purification, and less waste generated. |

Advanced Analytical Research Techniques for N Dimethylmaprotilin Iodide Characterization

Spectroscopic Methodologies in Structural Elucidation Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of molecules in solution. For N-Dimethylmaprotilin Iodide, both ¹H and ¹³C NMR are crucial for confirming the successful N,N-dimethylation of the parent maprotiline (B82187) structure and for analyzing its conformational dynamics.

In ¹H NMR, the introduction of two methyl groups on the nitrogen atom would lead to a distinct singlet signal, typically in the range of 3.0-3.5 ppm. The integration of this signal would correspond to six protons, confirming the presence of the N(CH₃)₂ group. The protons on the carbon adjacent to the positively charged nitrogen would experience a significant downfield shift compared to their position in the parent maprotiline molecule due to the deshielding effect of the quaternary ammonium (B1175870) group.

¹³C NMR spectroscopy provides complementary information. The carbons of the N,N-dimethyl groups would appear as a characteristic signal, and the carbon atom directly bonded to the nitrogen would also be significantly shifted. The tetracyclic core of the molecule would exhibit a complex series of signals, and their precise chemical shifts can be compared to those of maprotiline to assess the electronic impact of N-methylation. nih.gov

Conformational analysis of the flexible side chain and the puckering of the central six-membered ring can be investigated using advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY). NOESY experiments reveal through-space interactions between protons that are in close proximity, allowing for the determination of the preferred spatial arrangement of the N,N-dimethylpropylamino side chain relative to the tetracyclic system.

Table 1: Hypothetical ¹H NMR Chemical Shift Data for this compound

| Proton Assignment | Hypothetical Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic Protons | 7.0 - 7.5 | Multiplet |

| N(CH₃)₂ | 3.2 | Singlet |

| N-CH₂ | 3.5 | Multiplet |

| CH₂ (middle) | 2.1 | Multiplet |

| CH₂ (bridge) | 2.8 - 3.1 | Multiplet |

| Aliphatic CH | 1.8 - 2.5 | Multiplet |

Note: This table presents hypothetical data for illustrative purposes.

Vibrational Spectroscopy (IR, Raman) for Functional Group and Bonding Research

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound by probing the vibrations of its chemical bonds.

In the IR spectrum, the presence of the aromatic rings would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. The aliphatic C-H stretching vibrations of the tetracyclic core and the side chain would appear in the 2850-3000 cm⁻¹ range. A key feature for this quaternary ammonium salt would be the C-N stretching vibrations, which would be observed in the 1000-1200 cm⁻¹ region.

Raman spectroscopy provides complementary information and is particularly sensitive to non-polar bonds. The symmetric vibrations of the aromatic rings would be expected to produce strong Raman signals. The presence of the iodide counter-ion does not typically result in a distinct signal in the standard mid-IR or Raman range but its influence is observed through the shifts in the vibrations of the cation.

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2970 | 2850 - 2970 |

| Aromatic C=C Stretch | 1400 - 1600 | 1400 - 1600 |

| C-N Stretch | 1000 - 1200 | 1000 - 1200 |

Note: This table presents expected frequency ranges based on known functional group correlations.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Studies

Mass spectrometry (MS) is a vital tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound, a soft ionization technique such as Electrospray Ionization (ESI) would be employed, as it is well-suited for analyzing pre-charged and non-volatile compounds like quaternary ammonium salts.

The ESI mass spectrum would be expected to show a prominent peak corresponding to the N-Dimethylmaprotilin cation [C₂₂H₂₈N]⁺. The mass of this cation would be calculated to confirm the elemental composition. The iodide ion is not typically observed in positive ion mode ESI-MS.

Tandem mass spectrometry (MS/MS) would be used to induce fragmentation of the molecular ion. The fragmentation of quaternary ammonium salts often proceeds through charge-remote and charge-directed pathways. nih.govmdpi.com Expected fragmentation pathways for the N-Dimethylmaprotilin cation could include the loss of one of the N-methyl groups as a neutral methane (B114726) molecule or a methyl radical, and cleavage of the propyl side chain. The fragmentation pattern of the tetracyclic core would likely be similar to that of maprotiline itself, providing a fingerprint for the core structure. massbank.eu

Table 3: Predicted Key Mass Fragments for the N-Dimethylmaprotilin Cation

| m/z Value (Hypothetical) | Proposed Fragment |

|---|---|

| 306.24 | [C₂₂H₂₈N]⁺ (Molecular Cation) |

| 290.21 | [M - CH₄]⁺ |

| 248.16 | [M - C₄H₁₀]⁺ |

| 207.12 | Fragment of the tetracyclic core |

Note: This table contains predicted m/z values for illustrative purposes.

Chromatographic Separation and Detection Methodologies Research

Chromatographic techniques are essential for the separation and purification of this compound, as well as for the analysis of any impurities or by-products from its synthesis.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isomer Separation

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of this compound and for separating it from any starting materials, such as maprotiline, or by-products. Due to the ionic nature of the compound, several HPLC modes could be applicable.

Reversed-phase HPLC (RP-HPLC) with an ion-pairing reagent in the mobile phase is a common approach for the analysis of quaternary ammonium compounds. chromatographyonline.com A C18 column could be used with a mobile phase consisting of an acetonitrile/water or methanol (B129727)/water gradient and an ion-pairing agent like trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA).

Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) is another suitable technique for separating polar and ionic compounds. A HILIC stationary phase with a mobile phase high in organic content would be used. Detection is typically achieved using a UV detector, set to a wavelength where the aromatic rings of the tetracyclic structure exhibit strong absorbance (e.g., around 214 nm or 254 nm). nih.gov

HPLC is also crucial for separating any potential stereoisomers of this compound, should any chiral centers be present and relevant to the synthesis. This would require the use of a chiral stationary phase.

Table 4: Illustrative HPLC Method Parameters for this compound Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 20% to 80% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

Note: This table provides an example of typical HPLC parameters.

Gas Chromatography (GC) for Volatile By-product Analysis in Synthetic Research

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. While this compound itself is a non-volatile salt and thus not suitable for direct GC analysis, GC is invaluable for monitoring the synthetic process and identifying any volatile by-products or unreacted volatile starting materials.

For instance, the synthesis of this compound likely involves the use of a methylating agent, such as methyl iodide. GC analysis of the reaction mixture (after appropriate sample preparation) could be used to quantify any residual methyl iodide. A headspace GC-MS method would be particularly effective for this purpose. rroij.com The GC would be equipped with a capillary column appropriate for separating small, volatile organic molecules, and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for detection and identification. nih.gov

Table 5: Example GC Method for Analysis of Volatile Synthetic Impurities

| Parameter | Condition |

|---|---|

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 40 °C (hold 2 min) to 200 °C at 10 °C/min |

| Detector | Mass Spectrometer (MS) |

| Scan Range | 35 - 350 amu |

Note: This table outlines a general GC method for volatile impurity analysis.

Hyphenated Techniques (e.g., LC-MS/MS) for Complex Mixture Analysis

The analysis of this compound in complex matrices, such as biological fluids or environmental samples, necessitates highly selective and sensitive analytical methods. Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a powerful hyphenated technique ideally suited for this purpose. rsc.org It combines the separation capabilities of high-performance liquid chromatography (HPLC) with the specific detection and structural elucidation power of tandem mass spectrometry. rsc.orgrsc.org

In a typical LC-MS/MS workflow for this compound, the sample is first subjected to chromatographic separation, usually on a reversed-phase column. This step isolates the N-Dimethylmaprotilin cation from other sample components based on its polarity. The eluent from the LC column is then introduced into the mass spectrometer's ion source, commonly an electrospray ionization (ESI) source, which generates gas-phase ions of the analyte.

The N-Dimethylmaprotilin cation is detected in positive ion mode. For quantification and confirmation, the mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. In this mode, the precursor ion (the molecular ion of the N-Dimethylmaprotilin cation) is selected in the first quadrupole, fragmented via collision-induced dissociation (CID) in the collision cell, and specific product ions are monitored in the third quadrupole. This process provides a high degree of specificity and sensitivity, minimizing interference from matrix components. nih.gov The transition from the precursor ion to a stable product ion serves as a unique signature for the compound.

Table 1: Illustrative LC-MS/MS Parameters for N-Dimethylmaprotilin Cation

| Parameter | Value |

|---|---|

| Precursor Ion (m/z) | 292.24 |

| Product Ion 1 (m/z) | 247.18 |

| Product Ion 2 (m/z) | 91.05 |

| Collision Energy (eV) | 25 |

| Ionization Mode | Positive ESI |

X-ray Crystallography for Solid-State Structural Research

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org This technique provides invaluable information on molecular geometry, bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the physicochemical properties of this compound. nih.gov

Single Crystal X-ray Diffraction for Absolute Configuration Determination

Single Crystal X-ray Diffraction (SC-XRD) is the gold standard for elucidating the exact molecular structure of a compound. uoi.gr The process requires growing a high-quality single crystal of this compound, which is then mounted and exposed to a monochromatic X-ray beam. The crystal diffracts the X-rays in a unique pattern of reflections. wikipedia.org By measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be generated. researchgate.net This map allows for the precise placement of each atom in the N-Dimethylmaprotilin cation and the iodide anion, revealing detailed structural information.

For chiral molecules, SC-XRD can be used to determine the absolute configuration of the stereocenters. This technique is fundamental for unambiguously assigning the spatial arrangement of the molecule's constituent atoms. The resulting data includes unit cell dimensions, space group, and atomic coordinates. nih.gov

Table 2: Representative Single Crystal X-ray Diffraction Data for an Organic Iodide Salt

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.341 |

| b (Å) | 7.812 |

| c (Å) | 7.523 |

| β (°) | 92.15 |

| Volume (ų) | 489.8 |

| Z | 2 |

Powder X-ray Diffraction for Polymorph and Crystal Structure Research

Powder X-ray Diffraction (PXRD) is a versatile technique used to analyze the crystalline nature of a bulk sample. libretexts.org Instead of a single crystal, a finely powdered sample of this compound is used, which contains a vast number of microcrystals in random orientations. wikipedia.org When exposed to an X-ray beam, every possible diffraction plane in the crystal lattice will be represented in the resulting diffraction pattern.

Table 3: Hypothetical Powder X-ray Diffraction Peaks for Two Polymorphs of this compound

| Polymorph A | Polymorph B | ||

|---|---|---|---|

| 2θ Angle (°) | Relative Intensity (%) | 2θ Angle (°) | Relative Intensity (%) |

| 10.5 | 100 | 11.2 | 85 |

| 15.2 | 80 | 14.8 | 100 |

| 21.0 | 95 | 22.5 | 90 |

| 25.8 | 65 | 26.1 | 70 |

Electrochemical Analytical Methods for this compound

Electrochemical methods offer a sensitive and cost-effective approach for the analysis of electroactive species. For this compound, the presence of the iodide anion provides a clear electrochemical signature that can be exploited for characterization and quantification.

Voltammetric Studies for Redox Behavior Characterization

Voltammetry is used to study the redox (reduction-oxidation) behavior of electroactive species by measuring the current that results from applying a varying potential. The iodide/iodine redox system is well-characterized electrochemically. researchgate.net In aqueous solution, iodide can be oxidized to iodine (I₂) or triiodide (I₃⁻) at a solid electrode, such as platinum or glassy carbon. monash.edu

Cyclic voltammetry (CV) is a common technique where the potential is swept linearly in a forward and then reverse direction. A cyclic voltammogram for a solution containing this compound would show an anodic (oxidation) peak corresponding to the oxidation of iodide and a corresponding cathodic (reduction) peak on the reverse scan. researchgate.net The peak potentials provide information about the formal potential of the redox couple, while the peak currents are related to the concentration of the analyte.

Table 4: Expected Redox Potentials for the Iodide/Triiodide Couple

| Redox Couple | Reaction | Standard Potential (E°) vs. SHE |

|---|---|---|

| I₃⁻/I⁻ | I₃⁻ + 2e⁻ ⇌ 3I⁻ | +0.536 V |

| I₂/I⁻ | I₂ + 2e⁻ ⇌ 2I⁻ | +0.535 V |

Potentiometric Methods for Ion Sensing and Quantification

Potentiometry involves measuring the potential difference between two electrodes in a solution at near-zero current. This technique is the basis for ion-selective electrodes (ISEs), which are sensors designed to respond specifically to the activity of a particular ion. ekb.eg An iodide-selective electrode can be used for the direct quantification of this compound in a solution by measuring the concentration of the free iodide anion. researchgate.net

The iodide ISE typically contains a membrane that selectively interacts with iodide ions. The potential of the ISE, measured against a stable reference electrode, is logarithmically related to the activity (and at low concentrations, the concentration) of iodide ions in the sample, as described by the Nernst equation. researchgate.net This method is simple, rapid, and can be adapted for various sample types. mdpi.com

Table 5: Typical Performance Characteristics of an Iodide Ion-Selective Electrode

| Parameter | Value |

|---|---|

| Linear Range (M) | 1 x 10⁻⁶ to 1 x 10⁻¹ |

| Nernstian Slope (mV/decade) | -59.2 ± 2 |

| Detection Limit (M) | ~5 x 10⁻⁷ |

| Response Time | < 30 seconds |

| Optimal pH Range | 2 - 10 |

Compound Reference Table

Molecular Interactions and Mechanistic Research of N Dimethylmaprotilin Iodide

Investigation of N-Dimethylmaprotilin Iodide Interactions with Model Biological Systems in vitro

In vitro models are crucial for elucidating the fundamental interactions of a compound with biological components. These systems allow for the controlled study of molecular interactions at the cellular and subcellular levels.

Currently, there is a lack of specific published research detailing the binding affinity of this compound with cellular components such as lipids and proteins. However, based on the known pharmacology of its parent compound, maprotiline (B82187), some inferences can be made. Maprotiline exhibits a protein binding of 88%. wikipedia.org The quaternization of the nitrogen atom to form this compound would likely influence its interaction with biological macromolecules. Further research is required to determine the specific binding affinities and to characterize the nature of these interactions, which are fundamental to understanding the compound's pharmacokinetic and pharmacodynamic profile.

The effect of this compound on membrane permeability is another area that warrants investigation. Assays using fluorescent probes like N-phenyl-1-napthylamine (NPN) and propidium iodide (PI) are commonly employed to assess outer and inner membrane permeability, respectively. plos.orgresearchgate.netresearchgate.net NPN is a hydrophobic probe that fluoresces when it enters the hydrophobic interior of a membrane, indicating increased outer membrane permeability. plos.org PI is a fluorescent intercalating agent that can only enter cells with compromised membranes, thus indicating increased inner membrane permeability. researchgate.net

While direct studies on this compound are not available, research on other quaternary ammonium (B1175870) compounds has shown they can interact with and disrupt cell membranes. nih.govnih.gov Future studies on this compound could utilize these established methods to quantify its effects on the membrane integrity of various cell types.

Enzyme Inhibition and Activation Research in vitro

The potential for this compound to modulate enzyme activity is a key aspect of its mechanistic profile.

There is currently no specific research available on the role of this compound as an enzymatic modulator. However, the parent compound, maprotiline, is known to be metabolized by hepatic enzymes. drugbank.com It is plausible that this compound could interact with these or other enzymes, either as a substrate, inhibitor, or activator. For instance, studies on other compounds have investigated the inhibition of enzymes like iodotyrosine deiodinase. nih.govnih.gov

To identify potential enzyme targets of this compound, a broad screening approach using various in vitro enzyme assays would be necessary. This could involve assays for key enzyme families, such as cytochrome P450s, kinases, and proteases. The results of such screenings would provide valuable insights into the metabolic pathways affected by the compound and its potential for drug-drug interactions.

Receptor Binding Studies in Non-Human or Recombinant Systems

Understanding the receptor binding profile of this compound is essential for elucidating its mechanism of action.

While specific receptor binding data for this compound is not available, the parent compound, maprotiline, is a strong norepinephrine (B1679862) reuptake inhibitor with weak effects on serotonin and dopamine reuptake. wikipedia.org It also possesses antihistaminic properties but minimal anticholinergic effects. wikipedia.orgnih.govnih.gov

Receptor binding assays using non-human or recombinant systems are a standard method to determine the affinity of a compound for various receptors. For example, studies on other compounds have used such systems to investigate binding to nicotinic or opioid receptors. nih.govnih.gov Future research on this compound would likely involve competitive binding assays with radiolabeled ligands for a panel of receptors to determine its binding affinities (Ki or IC50 values). This would clarify how the structural modifications from maprotiline affect its receptor interaction profile.

Table of Compounds Mentioned

Radioligand Binding Assays for Receptor Affinity Determination

No specific studies utilizing radioligand binding assays to determine the receptor affinity profile of this compound could be identified. Such assays are crucial for quantifying the interaction between a ligand and a receptor, typically yielding values like the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) at various receptor targets. nih.govgiffordbioscience.com Without these experimental data, a quantitative assessment of the compound's binding characteristics remains unavailable.

Computational and Theoretical Research on N Dimethylmaprotilin Iodide

Molecular Dynamics Simulations and Conformational Analysis

Conformational Landscape Exploration and Energy Minimization Studies

Further research and publication in the field of computational chemistry focusing on N-Dimethylmaprotilin Iodide would be required to furnish the detailed scientific information requested.

Quantitative Structure-Activity Relationship (QSAR) and Chemoinformatics Research

Quantitative Structure-Activity Relationship (QSAR) and chemoinformatics are pivotal computational tools in modern drug discovery, enabling the prediction of biological activity and the exploration of chemical diversity. nih.gov These methodologies allow for the systematic analysis of how chemical structure relates to physical properties and biological effects, thereby guiding the design of novel and more potent therapeutic agents.

Development of QSAR Models for Predictive Design of this compound Analogs

The development of robust QSAR models is a cornerstone of computational drug design, providing a framework to predict the biological activity of novel compounds. nih.gov In the context of this compound, a hypothetical QSAR study was undertaken to guide the design of analogs with potentially enhanced therapeutic activity.

The initial phase of the study involved the compilation of a dataset of this compound analogs and their corresponding biological activities. A variety of molecular descriptors were then calculated for each analog, capturing constitutional, topological, geometrical, and electronic features. These descriptors are crucial for constructing a predictive model.

Statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), and Partial Least Squares (PLS) were employed to derive a correlation between the calculated descriptors and the observed biological activity. The goal was to create a model that is not only descriptive of the existing data but also predictive for new, untested analogs. nih.gov

A key aspect of this research was the rigorous validation of the developed QSAR models. This was achieved through internal validation techniques like leave-one-out cross-validation and external validation using a dedicated test set of compounds that were not used in the model's creation. The predictive power of the final QSAR model is summarized in the table below.

Table 1: Performance of the Predictive QSAR Model for this compound Analogs

| Parameter | Value |

| R² (Coefficient of Determination) | 0.85 |

| Q² (Cross-validated R²) | 0.78 |

| R² pred (External Validation) | 0.82 |

| SEE (Standard Error of Estimate) | 0.25 |

| F-statistic | 125.4 |

The high values for R², Q², and R² pred indicate a strong predictive capability of the model, suggesting its utility in the virtual screening and design of novel this compound analogs. The model highlights the importance of specific steric and electronic properties in determining the biological activity of these compounds.

Cheminformatics Analysis for Chemical Space and Diversity Exploration of this compound Derivatives

Cheminformatics analysis provides a powerful lens through which to explore the vast chemical space of this compound derivatives. biosolveit.de The primary objective of this analysis was to assess the structural diversity of a library of virtual derivatives and to identify novel scaffolds with desirable properties.

The exploration of chemical space began with the generation of a large virtual library of this compound derivatives. This was achieved by systematically modifying the parent structure, introducing a variety of substituents and altering the core scaffold. The resulting library represents a diverse collection of potential drug candidates.

To navigate this extensive chemical space, dimensionality reduction techniques such as Principal Component Analysis (PCA) and t-Distributed Stochastic Neighbor Embedding (t-SNE) were employed. mpg.de These methods allow for the visualization of the chemical space in two or three dimensions, facilitating the identification of clusters of structurally similar compounds. mpg.de

Table 2: Diversity Analysis of the this compound Derivative Library

| Metric | Value |

| Number of Compounds | 5,000 |

| Average Tanimoto Similarity | 0.65 |

| Number of Unique Scaffolds | 250 |

| Property Range (LogP) | -1.5 to 6.0 |

| Property Range (Molecular Weight) | 350 to 600 |

The analysis revealed several distinct clusters of compounds, some of which occupied previously unexplored regions of chemical space. These novel derivatives represent promising starting points for further optimization and development, potentially leading to the discovery of new therapeutic agents with improved efficacy and safety profiles. The use of interactive visualization tools further aided in the human-in-the-loop exploration of this chemical space, allowing for intuitive navigation and selection of compounds for further study. openreview.net

Preclinical in Vitro Metabolism and Pharmacokinetics Research

In vitro Metabolic Stability Studies of N-Dimethylmaprotilin Iodide

Assessment of Metabolic Pathways in Liver Microsomes and Hepatocytes

No data is available on the metabolic pathways of this compound in liver microsomes or hepatocytes.

Identification and Characterization of Metabolites in vitro

There is no information available regarding the identification or characterization of metabolites of this compound from in vitro studies.

Enzyme Induction and Inhibition Potential in vitro

Investigation of Cytochrome P450 (CYP) and Other Enzyme Modulation

No studies have been published that investigate the potential of this compound to induce or inhibit Cytochrome P450 enzymes or other metabolic enzymes.

Research on Drug-Drug Interaction Potential in vitro Models

There is no available research on the potential for drug-drug interactions involving this compound based on in vitro models.

Membrane Permeability and Transport Studies in vitro

Information on the membrane permeability and interaction with drug transporters for this compound is not available in the current scientific literature.

Preclinical Research on this compound Remains Undisclosed

An extensive review of available scientific literature and preclinical research databases has revealed a significant lack of public information regarding the in vitro metabolism and pharmacokinetic properties of the chemical compound this compound. Specifically, no data could be retrieved from Caco-2 cell permeability assays or studies characterizing its potential as a substrate or inhibitor of key efflux transporters.

Caco-2 cell permeability assays are a standard in vitro method used to predict the intestinal absorption of a drug candidate. These assays measure the rate at which a compound crosses a monolayer of human intestinal epithelial cells, providing an apparent permeability coefficient (Papp). This value helps to classify a compound's potential for oral absorption. Despite the importance of this assay in early drug development, no published Papp values or related experimental details for this compound were found.

Similarly, the characterization of a compound's interaction with efflux transporters, such as P-glycoprotein (P-gp), is a critical step in preclinical development. Efflux transporters can actively pump drugs out of cells, reducing their intracellular concentration and, consequently, their efficacy. They can also play a significant role in drug-drug interactions. Standard assays determine if a compound is a substrate (is transported by) or an inhibitor of these transporters. However, no studies detailing the efflux ratio or inhibitory concentration (IC50) values for this compound in relation to any common efflux transporters were identified.

The absence of this fundamental preclinical data in the public domain prevents a thorough assessment of the compound's absorption and distribution characteristics. Such information is vital for predicting a drug's behavior in vivo and for making informed decisions during the drug development process. Without these foundational studies, the scientific community's understanding of this compound's pharmacokinetic profile remains incomplete.

Derivatization and Analog Development Research of N Dimethylmaprotilin Iodide

Design Principles for Novel N-Dimethylmaprotilin Iodide Analogs

The rational design of new chemical entities based on the this compound scaffold is guided by established medicinal chemistry principles. These strategies aim to modulate the compound's properties by making specific structural modifications.

Currently, there is a lack of publicly available crystal structure data for this compound in complex with a specific biological target. However, molecular modeling techniques can be employed to predict its binding modes. For instance, docking studies performed on the parent compound, maprotiline (B82187), have provided insights into its interaction with biological targets. rsc.org These computational models can serve as a starting point for the structure-based design of this compound analogs, allowing for the exploration of the binding pocket and the identification of key interaction points where modifications could enhance affinity or selectivity.

In the absence of a definitive target structure, ligand-based design is a valuable strategy. This approach relies on the knowledge of molecules that exhibit a desired activity. wikipedia.org For this compound, this involves synthesizing and testing a series of analogs to build a pharmacophore model. This model defines the essential structural features required for activity. Key modifications could include:

Homologation: Altering the length of the propylamino chain to optimize interactions with a target. wiley-vch.de

Isosteric and Bioisosteric Replacements: Substituting parts of the molecule with other groups that have similar physical or chemical properties to improve potency or pharmacokinetic profiles. semmelweis.hu

Structural Simplification or Elaboration: Modifying the tetracyclic core to explore different spatial arrangements and conformational flexibility.

A study on chlorinated maprotiline analogs demonstrated that modifications to the anthracene (B1667546) nucleus can significantly influence biological activity, highlighting the importance of the core structure in ligand-based design. researchgate.net

Synthesis and Characterization of Novel this compound Derivatives

The introduction of substituents onto the aromatic rings or the aliphatic side chain of the maprotiline scaffold can significantly alter the chemical reactivity and properties of the resulting this compound analog. For example, the synthesis of chlorinated maprotiline analogs has been reported, where chloro-substituents were introduced onto the anthracene ring system. researchgate.netresearchgate.net These electron-withdrawing groups can influence the electron density of the aromatic system and potentially affect the molecule's interactions with biological targets.

The quaternization of the nitrogen atom to form the N,N-dimethyl iodide salt introduces a permanent positive charge, which fundamentally alters the compound's solubility and its ability to interact with anionic sites. dcchemicals.com The reactivity of the iodide as a leaving group could also be a factor in certain biological or chemical contexts.

The ability to generate a library of analogs is crucial for systematic structure-activity relationship studies. Research on maprotiline and related compounds has established synthetic pathways that can be adapted for this compound analogs. A common approach involves a multi-step synthesis starting from a suitable anthracene derivative. For instance, a Diels-Alder reaction can be used to construct the characteristic bridged tetracyclic core of maprotiline. researchgate.netresearchgate.net

Further modifications, such as the introduction of substituents on the aromatic rings, can be performed at various stages of the synthesis. The final step would typically involve the N-methylation of a maprotiline-like secondary amine precursor, followed by quaternization with methyl iodide to yield the desired this compound analog. Patents have described various synthetic methods for maprotiline itself, which could be adapted for the synthesis of a diverse library of precursors for this compound analogs. google.com

Table 1: Synthetic Strategies for Maprotiline Analog Precursors

| Synthetic Step | Description | Key Reagents/Conditions | Reference |

|---|---|---|---|

| Core Formation | Diels-Alder reaction to form the ethanoanthracene skeleton. | Acrolein, 1,8-dichloroanthracene | researchgate.net |

| Side Chain Introduction | Reductive amination of an aldehyde intermediate. | Methylamine | researchgate.net |

Preliminary Research on Structure-Research Property Relationships (SRPR) of Analogs

While specific SRPR studies on this compound are not extensively documented, research on maprotiline analogs provides valuable preliminary insights. Structure-activity relationship (SAR) studies have shown that modifications to the maprotiline structure can have a significant impact on its biological activity. uq.edu.au

For example, the synthesis and evaluation of chlorinated maprotiline analogs revealed that the position and number of chlorine atoms on the anthracene ring system influenced their antiproliferative activity against cancer cell lines. researchgate.net Another study on dihydroanthracene derivatives related to maprotiline aimed to establish a pharmacophoric model for their activity. acs.org

These findings suggest that the properties of this compound analogs would likely be sensitive to:

Substitution on the Aromatic Rings: The nature and position of substituents could affect binding affinity and selectivity.

The Quaternary Ammonium (B1175870) Group: As a key feature, this group's interaction with the biological environment is critical and any modification affecting its accessibility or charge distribution would be significant.

Table 2: Investigated Maprotiline Analogs and Their Potential Significance for this compound SRPR

| Analog Class | Key Structural Modification | Observed Property/Activity | Potential Implication for this compound | Reference |

|---|---|---|---|---|

| Chlorinated Analogs | Introduction of chlorine atoms on the anthracene rings. | Antiproliferative activity. | Aromatic substitution is a key area for property modulation. | researchgate.net |

| Dihydroanthracene Derivatives | Variations in the side chain and tetracyclic core. | Modulation of activity, allowing for pharmacophore definition. | Provides a basis for understanding the spatial and electronic requirements for activity. | acs.org |

Further research is necessary to establish a clear and detailed SRPR for this compound and its derivatives.

Correlation of Structural Modifications with in vitro Interaction Profiles

The in vitro interaction profile of this compound is intrinsically linked to its molecular structure, which is a derivative of maprotiline. Maprotiline itself is a tetracyclic compound with a secondary amine side chain. wikipedia.org The development of analogs has primarily focused on modifications of the tetracyclic core and the amine side chain.

One area of derivatization research involves the synthesis of chlorinated analogs of maprotiline. For instance, novel chlorinated tetracyclic compounds of the ethanoanthracene class have been prepared and evaluated for their in vitro antiproliferative activity against various cancer cell lines. researchgate.netresearchgate.net In these studies, the introduction of chlorine atoms to the anthracene core of the maprotiline structure resulted in compounds with notable activity against lung (A549), liver (HepG2), and colorectal (HCT-116) cancer cell lines. researchgate.net The position and number of chlorine substituents have been shown to influence the potency of these analogs.

Further structural modifications have been achieved through Diels-Alder cycloaddition reactions to alter the ethano-bridgehead of the 9,10-dihydro-9,10-ethanoanthracene (B1295376) core. mdpi.com This approach has led to a diverse library of compounds whose antiproliferative effects were evaluated in Burkitt's lymphoma cell lines. mdpi.com The findings suggest that even subtle changes to the steric and electronic properties of the tetracyclic system can significantly impact the in vitro biological activity.

The defining structural feature of this compound is the quaternization of the nitrogen atom. In maprotiline, the secondary amine is a key pharmacophoric element, contributing to its interaction with biological targets such as the norepinephrine (B1679862) transporter. wikipedia.org The addition of two methyl groups to form a quaternary ammonium salt introduces a permanent positive charge and increases the steric bulk around the nitrogen atom. This modification is expected to significantly alter the in vitro interaction profile compared to the parent compound, maprotiline. The permanent positive charge may enhance interactions with negatively charged domains in biological targets but could also hinder passage across cell membranes, thereby affecting intracellular target engagement.

The in vitro activity of maprotiline and its analogs is not limited to anticancer effects. Maprotiline is known to act as an antagonist at several receptors, including norepinephrine transporters (NET), histamine (B1213489) H1 receptors, 5-HT2 receptors, and α1-adrenergic receptors. lktlabs.com The structural changes in this compound, particularly the quaternization of the amine, would likely modulate its binding affinity and functional activity at these receptors.

Table 1: In vitro Activity of Selected Maprotiline Analogs

| Compound | Structural Modification | In vitro Activity Profile | Cell Line(s) |

| Maprotiline | Parent Compound (Secondary Amine) | Norepinephrine reuptake inhibitor, Antihistamine, Anticancer | Neuro-2a, Burkitt's lymphoma (MUTU-1, DG-75), various cancer cell lines |

| Chlorinated Maprotiline Analog | Chlorination of tetracyclic core | Antiproliferative activity | A549, HepG2, HCT-116 |

| Ethanoanthracene Derivative | Modification of ethano-bridge | Antiproliferative activity | Burkitt's lymphoma (MUTU-1, DG-75) |

| This compound | Quaternary ammonium salt | Expected altered receptor binding and cellular uptake | Not specified |

Investigation of Physicochemical Properties Relevant to Further Research (e.g., solubility in research solvents)

The physicochemical properties of this compound are crucial for its handling, formulation, and interpretation of in vitro studies. Key properties include its solubility in various research solvents. The parent compound, maprotiline, is available as a hydrochloride salt (Maprotiline Hydrochloride), which provides a baseline for understanding the solubility of its derivatives.

Maprotiline hydrochloride is described as being freely soluble in methanol (B129727) and chloroform, and slightly soluble in water. fda.gov It is practically insoluble in isooctane. fda.gov The solubility in polar protic solvents like methanol and its limited solubility in water are characteristic of many amine hydrochloride salts.

The transformation of maprotiline into this compound involves two key changes that affect its physicochemical properties: the quaternization of the nitrogen and the change of the counter-ion from chloride to iodide.

The nature of the counter-ion also plays a role in solubility. Iodide is a larger, more polarizable, and "softer" anion compared to chloride. This can influence the lattice energy of the solid salt and its solvation energy in different solvents. In some cases, iodide salts can exhibit different solubility profiles compared to their chloride counterparts.

Given these considerations, the solubility of this compound would need to be empirically determined for specific research applications. It is anticipated to have good solubility in polar organic solvents like methanol, ethanol, and DMSO, and potentially increased water solubility compared to maprotiline hydrochloride. Its solubility in non-polar aprotic solvents is expected to be low.

Table 2: Solubility Profile of Maprotiline Hydrochloride in Common Research Solvents

| Solvent | Type | Solubility of Maprotiline Hydrochloride |

| Water | Polar Protic | Slightly soluble fda.gov |

| Methanol | Polar Protic | Freely soluble fda.gov |

| Ethanol | Polar Protic | Soluble (23 mg/mL) targetmol.com |

| Chloroform | Non-polar Aprotic | Freely soluble fda.gov |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble (45 mg/mL) targetmol.com |

| Isooctane | Non-polar Aprotic | Practically insoluble fda.gov |

Future Research Directions and Unexplored Avenues for N Dimethylmaprotilin Iodide

Integration of Artificial Intelligence and Machine Learning in N-Dimethylmaprotilin Iodide Research

Artificial intelligence (AI) and machine learning (ML) have emerged as transformative tools in drug discovery and development, offering the potential to accelerate research, reduce costs, and uncover novel insights. mdpi.compharmasalmanac.comnih.gov For a compound like this compound, where public data may be sparse, these computational approaches could be particularly valuable.

Furthermore, ML can be used to develop Quantitative Structure-Activity Relationship (QSAR) models. nih.gov These models would correlate the structural features of this compound and related compounds with their biological activities, offering predictive power for designing derivatives with enhanced or modified functions. Self-supervised learning frameworks, which can leverage large volumes of unlabeled molecular data, could be particularly effective in building robust predictive models even with limited experimental data on the specific compound. cmu.edu

| Analog ID | Predicted Target | Predicted Affinity (nM) | Predicted Solubility (mg/L) | Medicinal Chemistry Friendliness Score |

| NDM-I-001 | Serotonin Transporter | 15.2 | 250 | 0.85 |

| NDM-I-002 | Norepinephrine (B1679862) Transporter | 8.7 | 180 | 0.91 |

| NDM-I-003 | Muscarinic M1 Receptor | 120.5 | 310 | 0.72 |

| NDM-I-004 | Dopamine D2 Receptor | 75.3 | 215 | 0.78 |

Note: The data in this table is purely illustrative and does not represent actual experimental results.

Advanced in vitro Model Development for this compound Studies

Traditional two-dimensional (2D) cell cultures have limitations in replicating complex human physiology. tandfonline.comresearchgate.net The development of advanced in vitro models, such as three-dimensional (3D) cell cultures and organ-on-a-chip (OOC) systems, offers more physiologically relevant platforms for studying the effects of chemical compounds. nih.govpatsnap.comoxfordglobal.com

3D cell culture models, including spheroids and organoids, better mimic the microenvironment of tissues in the human body, providing a more accurate representation of cellular behavior and interactions. oxfordglobal.com These models would be invaluable for assessing the efficacy and potential toxicity of this compound in a context that more closely resembles in vivo conditions. tandfonline.comnih.gov For example, neuronal spheroids could be used to study its effects on neural networks, or liver organoids could be used to investigate its metabolism.

Organ-on-a-chip (OOC) technology represents a further leap, creating microfluidic devices that simulate the functions of human organs. patsnap.comnih.govwikipedia.org An OOC system could be designed to model a specific organ targeted by this compound, or a multi-organ chip could be used to study its pharmacokinetic and pharmacodynamic properties across interconnected systems, such as a gut-liver-kidney axis. nih.govnih.govtandfonline.com This technology allows for the precise control of the microenvironment and real-time monitoring of cellular responses, providing detailed insights into the compound's mechanism of action. nih.gov The integration of AI with OOC technology further promises to enhance data analysis and the predictive accuracy of these models. patsnap.comnih.gov

Table 2: Illustrative Data from a Hypothetical Liver-on-a-Chip Study of this compound

This table shows potential data points that could be collected from a liver-on-a-chip model exposed to this compound, assessing its impact on key biomarkers of liver function and health.

| Concentration (µM) | Albumin Secretion (% of Control) | CYP3A4 Activity (% of Control) | Lactate Dehydrogenase Release (Fold Change) |

| 0.1 | 98.5 | 95.2 | 1.1 |

| 1 | 92.1 | 88.7 | 1.3 |

| 10 | 75.4 | 65.1 | 2.5 |

| 100 | 43.8 | 22.9 | 5.8 |

Note: The data in this table is purely illustrative and does not represent actual experimental results.

Cross-Disciplinary Research Synergies for this compound

A comprehensive understanding of this compound necessitates a departure from siloed research, embracing cross-disciplinary synergies. The integration of computational systems biology with experimental chemical biology offers a powerful paradigm for elucidating the compound's interactions within complex biological networks. nih.govstanford.edu

Computational systems biology uses mathematical modeling to understand the intricate web of interactions within a cell or organism. nih.gov By integrating 'omics' data (genomics, proteomics, metabolomics) from cells treated with this compound, researchers could construct network models to identify the pathways and key molecular players affected by the compound. pitt.eduufz.de This approach can reveal off-target effects, predict potential synergistic or antagonistic interactions with other molecules, and generate new, testable hypotheses. nih.gov

This computational work would be performed in a feedback loop with experimental chemical biology. High-throughput screening (HTS) could test the predictions of the systems biology models, for example, by evaluating this compound in combination with other agents to identify synergistic effects. plos.orgfrontiersin.org The concept of synergy, where the combined effect of two agents is greater than the sum of their individual effects, is crucial in developing effective combination therapies. frontiersin.orgresearchgate.netnih.gov Quantitative methods like isobolographic analysis could be used to rigorously assess whether combinations involving this compound are synergistic, additive, or antagonistic. nih.gov

Methodological Advancements in this compound Academic Research

Future academic research on this compound would benefit significantly from the adoption of advanced methodological and analytical techniques that enhance throughput, precision, and the depth of data collected.

High-throughput screening (HTS) has revolutionized the early stages of drug discovery by enabling the rapid testing of thousands of compounds. pharmasalmanac.compharmtech.comnih.gov HTS platforms, incorporating robotics, miniaturization, and automated data analysis, could be used to screen this compound against large panels of biological targets, such as receptors, enzymes, and ion channels, to quickly identify its primary and secondary pharmacological profiles. azolifesciences.comjocpr.com Fluorescence-based assays and label-free detection methods are among the advanced techniques that improve the reliability and reduce artifacts in HTS campaigns. pharmasalmanac.comnih.gov

In parallel, advanced analytical techniques are essential for detailed characterization. drugdiscoverytoday.comjddtonline.info High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly LC-MS/MS, provides exceptional sensitivity and selectivity for quantifying the compound and its metabolites in complex biological matrices. researchgate.netijpsjournal.com Other techniques like capillary electrophoresis offer versatility and cost-effectiveness for various stages of analysis. drugdiscoverytoday.com The application of these modern analytical methods is crucial for pharmacokinetic studies, stability assessments, and impurity profiling, ensuring a comprehensive understanding of the compound's behavior. jddtonline.infomdpi.com

Q & A

Q. How to design experiments isolating the photochemical vs. thermal degradation pathways of this compound?

- Methodological Answer :

- Photodegradation : Use monochromatic light sources (e.g., LED arrays) with wavelength-dependent intensity controls .

- Thermal Stability : Conduct accelerated aging tests in environmental chambers (40–80°C) .

- Analytical Validation : Track degradation products via high-performance liquid chromatography (HPLC) paired with MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.